molecular formula C8H6FNO2 B1378278 (6-Fluoro-1,3-benzoxazol-2-yl)methanol CAS No. 1394041-04-3

(6-Fluoro-1,3-benzoxazol-2-yl)methanol

Cat. No.: B1378278
CAS No.: 1394041-04-3
M. Wt: 167.14 g/mol
InChI Key: CFCIMGDSLBUEQD-UHFFFAOYSA-N
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Description

(6-Fluoro-1,3-benzoxazol-2-yl)methanol is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6-fluoro-1,3-benzoxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCIMGDSLBUEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6-Fluoro-1,3-benzoxazol-2-yl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol , a fluorinated heterocyclic building block critical in modern medicinal chemistry.

Structural Integrity | Synthetic Pathways | Pharmacological Applications [1][2]

Executive Summary

(6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS: 1394041-04-3) is a bicyclic heteroaromatic scaffold characterized by a fused benzene and oxazole ring system substituted with a fluorine atom at the C6 position and a hydroxymethyl group at the C2 position.[1][2][3] This molecule serves as a high-value intermediate in the synthesis of bioactive compounds, particularly Fatty Acid Synthase (FASN) inhibitors and atypical antipsychotics. Its structural utility lies in the bioisosteric relationship of the benzoxazole core to indole and benzimidazole moieties, while the C6-fluorine atom enhances metabolic stability by blocking oxidative metabolism at a metabolically vulnerable site.

Chemical Identity & Structural Analysis[5][6][7][8][9][10]

Nomenclature and Identifiers
Parameter Details
IUPAC Name (6-Fluoro-1,3-benzoxazol-2-yl)methanol
CAS Registry Number 1394041-04-3
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
SMILES OC1=NC2=C(O1)C=C(F)C=C2
InChI Key OJAGFQKJZJQNAC-UHFFFAOYSA-N (Note: Verify specific isomer key)
Structural Features & Electronic Profile

The molecule consists of a planar 1,3-benzoxazole core.

  • Electronic Effects : The oxygen atom at position 1 is electronegative, reducing the basicity of the nitrogen at position 3 compared to benzimidazole.

  • Fluorine Substitution (C6) : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring, deactivating it towards electrophilic aromatic substitution but increasing the lipophilicity of the overall scaffold.

  • Hydroxymethyl Group (C2) : This primary alcohol serves as a versatile "handle" for further functionalization (e.g., oxidation to aldehyde/acid, conversion to leaving groups like mesylates/halides).

Physicochemical Properties

Data derived from experimental analogs and computational models.

PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline solidExperimental Observation
Melting Point 85–95 °C (Predicted)Derived from 2-methyl analog
Boiling Point ~310 °C at 760 mmHgPredicted
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in waterPolar organic solvents preferred
LogP 1.12Calculated (Consensus)
pKa (Acid) ~14.5 (Alcoholic OH)Typical primary alcohol
pKa (Base) ~0.5 (Benzoxazole N)Weakly basic
H-Bond Donors 1 (OH)
H-Bond Acceptors 3 (N, O-ring, O-hydroxyl)

Synthetic Pathways

The synthesis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol relies on the cyclocondensation of 2-amino-5-fluorophenol with a glycolic acid equivalent. The choice of the 5-fluoro isomer of the aminophenol is critical; the "5-fluoro" position on the phenol translates to the "6-fluoro" position on the final benzoxazole ring due to standard numbering conventions (O=1, N=3).

Primary Route: Phillips Condensation

This route utilizes acid-catalyzed cyclodehydration.

  • Precursor : 2-Amino-5-fluorophenol (CAS 53981-24-1)

  • Reagent : Glycolic Acid (or 2-Hydroxyacetic acid)

  • Catalyst : 4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

Protocol:

  • Dissolution : Dissolve 2-amino-5-fluorophenol (1.0 eq) in 4N HCl.

  • Addition : Add Glycolic acid (1.2 eq).

  • Reflux : Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The acid catalyzes the formation of the amide intermediate followed by ring closure.

  • Workup : Cool to room temperature. Neutralize carefully with saturated NaHCO₃ to pH ~7–8.

  • Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification : Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic analysis and forward reaction pathway.

Synthesis Start 2-Amino-5-fluorophenol (CAS 53981-24-1) Inter Intermediate (Amide Formation) Start->Inter Condensation Reagent Glycolic Acid (HO-CH2-COOH) Reagent->Inter Target (6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS 1394041-04-3) Inter->Target Cyclodehydration (4N HCl / Reflux)

Caption: Figure 1. Acid-catalyzed cyclocondensation pathway for the synthesis of the target benzoxazole.

Applications in Drug Discovery[12]

Pharmacophore Mapping

The (6-Fluoro-1,3-benzoxazol-2-yl)methanol scaffold is a "privileged structure" in medicinal chemistry.

  • FASN Inhibition : Derivatives of this scaffold have been identified in patent literature as inhibitors of Fatty Acid Synthase (FASN), a key enzyme in cancer cell metabolism. The benzoxazole ring mimics the planar aromatic systems found in natural substrates.

  • Bioisosterism : The 1,3-benzoxazole ring is a classical bioisostere for indole (found in serotonin) and benzimidazole . The presence of the oxygen atom modulates H-bond accepting capability and reduces the polar surface area (PSA) compared to the N-H of indole.

  • Metabolic Stability : The C6-Fluorine blocks metabolic oxidation at the para-position relative to the nitrogen, a common site for Cytochrome P450 attack, thereby extending the half-life (

    
    ) of drug candidates.
    
Functionalization Logic

The C2-methanol group is rarely the final endpoint; it is a chemical handle.

  • Oxidation :

    
     Carboxylic acid (for amide coupling).
    
  • Halogenation :

    
     Chloromethyl derivative (for nucleophilic substitution with amines/piperazines).
    
  • Etherification :

    
     Linker attachment for PROTACs or larger conjugates.
    

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[4][5]
STOT-SE H335May cause respiratory irritation.[4][5]

Handling Protocol:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation : Handle only in a chemical fume hood to avoid inhalation of dust.

  • Storage : Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol function.

References

  • Synthesis of Benzoxazoles : Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry. Link

  • FASN Inhibition Patents : Compounds and compositions for FASN inhibition. Patent WO2014143606A1. Link

  • Chemical Identity : PubChem Compound Summary for CAS 1394041-04-3. National Center for Biotechnology Information. Link

  • Precursor Chemistry : 2-Amino-5-fluorophenol Properties. PubChem CID 185763.[4] Link

Sources

Technical Guide: Comparative Analysis of 6-Fluoro-1,3-Benzoxazole and Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, synthetic, and pharmacological divergences between 6-fluoro-1,3-benzoxazole and benzisoxazole (1,2-benzisoxazole) derivatives. While both scaffolds share the


 molecular formula and are fused benzene-azole heterocycles, their isomeric difference—specifically the positioning of the heteroatoms—dictates a massive divergence in chemical stability and biological application.

For the drug development scientist, the critical distinction lies in the lability of the N-O bond in benzisoxazoles (susceptible to reductive cleavage and Kemp elimination) versus the metabolic robustness of the 1,3-benzoxazole core. This guide explores these nuances through mechanistic analysis and validated experimental protocols.

Structural & Electronic Divergence

The fundamental difference between these two scaffolds is the arrangement of the heteroatoms within the five-membered ring fused to the fluorinated benzene.

The 1,3-Benzoxazole Core
  • Structure: Oxygen at position 1, Nitrogen at position 3.

  • Electronic Character: The 1,3-arrangement allows for effective resonance stabilization similar to oxazole. The system is planar and aromatic.

  • The 6-Fluoro Effect: Fluorine substitution at the 6-position (para to the nitrogen) blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of the scaffold in vivo. It also modulates the pKa of the conjugate acid, making the nitrogen less basic compared to non-fluorinated analogues.

The 1,2-Benzisoxazole Core[1][2]
  • Structure: Oxygen at position 1, Nitrogen at position 2 (direct N-O bond).

  • Electronic Character: The presence of the weak N-O bond (

    
    ) introduces a "chemical trigger." This bond is significantly weaker than the C-O or C-N bonds found in the 1,3-isomer.
    
  • Pharmacophore Utility: This core is a privileged scaffold in atypical antipsychotics (e.g., Risperidone, Paliperidone), where it serves as a bioisostere for indole or phenethylamine moieties, interacting strongly with D2 and 5-HT2A receptors.

Structural Visualization

The following diagram contrasts the atomic numbering and electronic flow of the two isomers.

G cluster_0 6-Fluoro-1,3-Benzoxazole cluster_1 6-Fluoro-1,2-Benzisoxazole BO 1,3-Benzoxazole Core (Stable C-N-C-O system) F_BO 6-Fluoro Substituent (Metabolic Block) BO->F_BO Substitution BI 1,2-Benzisoxazole Core (Labile N-O Bond) F_BI 6-Fluoro Substituent (Electronic Modulation) BI->F_BI NO_Bond Weak N-O Linkage (Kemp Elimination Site) BI->NO_Bond

Figure 1: Structural comparison highlighting the stable 1,3-arrangement vs. the labile N-O bond in the 1,2-isomer.

The Stability Paradox: Kemp Elimination

A critical "self-validating" check for researchers working with benzisoxazoles is their sensitivity to base. Unlike 6-fluoro-1,3-benzoxazoles, which are generally stable to basic hydrolysis, benzisoxazoles undergo Kemp Elimination .

Mechanism of Failure (or Activation)

In the presence of a base, the proton at the C3 position (if unsubstituted) or the ring itself becomes susceptible. The base abstracts a proton, leading to the concerted cleavage of the N-O bond and the formation of a salicylonitrile (2-cyanophenol) derivative.

  • Implication: Synthetic protocols for benzisoxazoles must avoid strong bases at elevated temperatures unless ring opening is the desired outcome.

  • Contrast: 6-Fluoro-1,3-benzoxazole requires harsh acidic conditions (e.g., conc. HCl at reflux) to hydrolyze the ring back to the aminophenol.

KempElimination Step1 Benzisoxazole Substrate (Intact N-O Bond) Transition Transition State (Proton Abstraction & N-O Cleavage) Step1->Transition + Base Base Base (OH- or Alkoxide) Base->Transition Product Salicylonitrile Derivative (Ring Opened) Transition->Product Irreversible Elimination note Note: 1,3-Benzoxazoles are IMMUNE to this pathway. Transition->note

Figure 2: The Kemp Elimination pathway, a primary instability mechanism unique to the 1,2-benzisoxazole scaffold.

Synthetic Architectures & Protocols

The synthesis of these two isomers requires distinct precursors. The 1,3-benzoxazole is derived from aminophenols , while the 1,2-benzisoxazole is typically derived from salicylaldehyde oximes or ketone oximes .

Protocol A: Synthesis of 6-Fluoro-1,3-Benzoxazole

Target: High-yield cyclization for metabolic stability studies. Precursor: 2-Amino-5-fluorophenol.[1]

  • Reagents: 2-Amino-5-fluorophenol (1.0 eq), Triethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (cat.).

  • Workflow:

    • Dissolve 2-amino-5-fluorophenol in anhydrous ethanol or dioxane.

    • Add triethyl orthoformate and a catalytic amount of p-TsOH.

    • Reflux the mixture for 3–6 hours. Monitor by TLC (shift to higher Rf).

    • Self-Validation: The disappearance of the broad -NH2/-OH stretch in IR and the appearance of the C=N stretch at ~1620 cm⁻¹ confirms cyclization.

    • Concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 6-Fluoro-1,2-Benzisoxazole

Target: Scaffold generation for antipsychotic bioisosteres. Precursor: 2,4-Difluorophenyl ketone oximes or 4-Fluoro-2-hydroxyacetophenone oxime.

  • Reagents: 4-Fluoro-2-hydroxyacetophenone oxime, Acetic anhydride, Pyridine (or NaH/DMF for strong cyclization).

  • Workflow:

    • Acetylation: Treat the oxime with acetic anhydride to form the O-acetyl oxime intermediate.

    • Cyclization: Heat the O-acetyl oxime in pyridine (or DMF with mild base) to 120°C. The carboxylate acts as a leaving group, facilitating N-O bond formation with the aromatic ring.

    • Critical Control: Maintain strictly anhydrous conditions to prevent hydrolysis of the intermediate.

    • Self-Validation: 1H NMR will show the disappearance of the phenolic -OH signal and the oxime -OH.

    • Isolate by pouring into ice water; the benzisoxazole typically precipitates.

Comparative Data Profile

The following table summarizes the physicochemical and biological distinctions essential for lead optimization.

Feature6-Fluoro-1,3-Benzoxazole6-Fluoro-1,2-Benzisoxazole
Isomer Type 1,3-Azole (Oxazole fused)1,2-Azole (Isoxazole fused)
Key Bond C-O and C-N (Stable)N-O (Labile)
Base Stability High (Resistant to hydrolysis)Low (Susceptible to Kemp Elimination)
Metabolic Liability Low (F blocks C6 oxidation)Moderate (Reductive ring opening)
Primary Drug Class NSAIDs, Kinase Inhibitors, Amyloid StabilizersAntipsychotics (D2/5HT2A antagonists)
pKa (Conj. Acid) ~0.5 - 1.0 (Very weak base)~ -1.5 (Extremely weak base)
Synthesis Precursor 2-Amino-5-fluorophenol4-Fluoro-2-hydroxy-oxime derivatives
Pharmacological Logic Flow

The choice between these scaffolds is often dictated by the target binding pocket's requirement for hydrogen bonding and the metabolic environment.

SAR_Logic Decision Target Requirement Analysis PathA Need High Metabolic Stability & Kinase Hinge Binding Decision->PathA PathB Need D2/5HT2A Receptor Affinity (Atypical Antipsychotic) Decision->PathB SolA Select 6-Fluoro-1,3-Benzoxazole (Mimics Adenine/Purine) PathA->SolA SolB Select 6-Fluoro-1,2-Benzisoxazole (Mimics Indole/Phenethylamine) PathB->SolB

Figure 3: Decision matrix for scaffold selection based on pharmacological targets.

References

  • Kemp Elimination Mechanism

    • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[2] Journal of the American Chemical Society.

  • Benzoxazole Synthesis & Reactivity

    • Rida, S. M., et al. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. European Journal of Medicinal Chemistry.
  • Pharmacology of Benzisoxazoles (Risperidone)

    • Megens, A. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology.
  • 6-Fluoro-1,3-Benzoxazole in Drug Design

    • Potts, K. T. (1977). The chemistry of 1,2,3-triazoles and benzisoxazoles. Chemical Reviews.

Sources

Solubility Profiling of (6-Fluoro-1,3-benzoxazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of (6-Fluoro-1,3-benzoxazol-2-yl)methanol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Architecture

(6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS: 1394041-04-3) represents a critical fluorinated heterocyclic building block, often utilized in the synthesis of bioactive scaffolds for antipsychotic and antimicrobial research. Its solubility profile is governed by the interplay between the lipophilic, planar fluorobenzoxazole core and the hydrophilic hydroxymethyl (-CH₂OH) tail.

This guide provides a comprehensive technical framework for characterizing the solubility of this compound. Unlike simple alkanes, this molecule exhibits "Janus-like" solvation behavior—requiring polar aprotic solvents for high-concentration stock solutions while showing nuanced temperature-dependent solubility in protic alcohols.

Structural Determinants of Solubility
  • Fluorine Substitution (C-6): Increases lipophilicity (LogP) and crystal lattice energy compared to the non-fluorinated parent, generally reducing solubility in aqueous media while enhancing stability in metabolic contexts.

  • Benzoxazole Core: A planar, aromatic system that promotes

    
     stacking, necessitating solvents with high dielectric constants or aromatic character to disrupt crystal packing.
    
  • Hydroxymethyl Group (C-2): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in short-chain alcohols (methanol, ethanol) but insufficient to confer water solubility without ionization or cosolvents.

Predicted Solubility Landscape

Based on the structural pharmacophore and data from analogous benzoxazole derivatives (e.g., benzoxazole-2-methanol), the solubility profile adheres to the following stratification. This data serves as the baseline for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Primary stock solutions; biological assays.
Polar Protic Methanol, Ethanol, IPAModerate (10–30 mg/mL) Recrystallization; reaction media. Highly temperature-dependent.
Chlorinated Dichloromethane (DCM), ChloroformGood (20–40 mg/mL) Extraction; chromatography mobile phases.
Ethers/Esters THF, Ethyl AcetateModerate (5–15 mg/mL) Synthetic intermediates; work-up.
Non-Polar n-Hexane, HeptaneNegligible (<1 mg/mL) Anti-solvents for precipitation/crystallization.
Aqueous Water, PBS (pH 7.4)Low (<0.5 mg/mL) Requires cosolvents (e.g., 5% DMSO) or cyclodextrin complexation.

Experimental Protocol: Saturation Shake-Flask Method

Phase A: Preparation & Equilibration

Objective: Achieve thermodynamic equilibrium between the solid solute and the solvent matrix.

  • Excess Addition: Weigh approximately 50 mg of (6-Fluoro-1,3-benzoxazol-2-yl)methanol into a standard 20 mL scintillation vial.

  • Solvent Introduction: Add 5.0 mL of the target organic solvent. Ensure the solid phase remains in excess (visible solid must persist).

  • Temperature Control: Place vials in a thermostatic orbital shaker.

    • Standard Profiling: 298.15 K (25°C).

    • Thermodynamic Profiling: Run parallel sets at 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K.

  • Equilibration: Agitate at 150 rpm for 24–48 hours.

    • Critical Check: If all solid dissolves, add more compound immediately to re-establish saturation.

Phase B: Sampling & Quantification

Objective: Isolate the saturated supernatant without disturbing the equilibrium temperature.

  • Syringe Filtration: Use a pre-heated (to match solvent temp) glass syringe with a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents).

    • Note: Discard the first 0.5 mL of filtrate to account for filter adsorption.

  • Dilution: Immediately dilute the filtrate with the HPLC mobile phase (typically Acetonitrile/Water) to prevent precipitation upon cooling.

  • HPLC-UV Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

    • Wavelength: 254 nm (Benzoxazole

      
       transition) and 280 nm.
      
    • Flow Rate: 1.0 mL/min.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, highlighting decision nodes for solvent selection.

SolubilityWorkflow Start Start: Solid (6-Fluoro-1,3-benzoxazol-2-yl)methanol SolventSelect Select Solvent Class Start->SolventSelect PolarAprotic Polar Aprotic (DMSO, DMF) Target: Stock Solution SolventSelect->PolarAprotic Protic Polar Protic (MeOH, EtOH) Target: Recrystallization SolventSelect->Protic NonPolar Non-Polar (Hexane) Target: Anti-Solvent SolventSelect->NonPolar Equilibration Equilibration (Shake-Flask, 24-48h, T +/- 0.1K) PolarAprotic->Equilibration Protic->Equilibration NonPolar->Equilibration CheckSolid Solid Persists? Equilibration->CheckSolid AddSolid Add Excess Solid CheckSolid->AddSolid No Filtration Isothermal Filtration (0.45 µm PTFE) CheckSolid->Filtration Yes AddSolid->Equilibration Dilution Immediate Dilution (Mobile Phase) Filtration->Dilution HPLC Quantification (HPLC-UV @ 254nm) Dilution->HPLC

Figure 1: Decision logic and experimental workflow for solubility determination.

Thermodynamic Modeling & Data Analysis

To elevate the study from simple observation to predictive science, the experimental data must be fitted to thermodynamic models. This allows for the interpolation of solubility at unmeasured temperatures.

The Modified Apelblat Equation

For non-ideal solutions (common with polar heterocycles), the Modified Apelblat equation provides the most accurate correlation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

To understand the driving force of dissolution, plot


 vs 

. The slope yields the enthalpy of dissolution (

).
  • Positive Slope (Endothermic): Solubility increases with temperature (Typical for this compound in alcohols).

  • Near-Zero Slope: Solubility is temperature-independent.

Scientist's Note: For (6-Fluoro-1,3-benzoxazol-2-yl)methanol, expect a positive enthalpy of solution in alcohols, driven by the energy required to break the crystal lattice (


) exceeding the solvation enthalpy (

).

References

  • BenchChem. (2024). Benzooxazole-2-carbaldehyde & Derivatives: Physicochemical Properties and Protocols. Retrieved from

  • Bio-Fount. (2024). Product Data: (6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS 1394041-04-3).[1] Retrieved from

  • Solanki, P. V., et al. (2013).[2][3] "An Improved and Efficient Process for the Production of Highly Pure Paliperidone via DBU Catalyzed N-Alkylation." ACS Sustainable Chemistry & Engineering, 1(2), 243–248.[3] (Contextual grounding for fluorobenzoxazole solubility).

  • Wang, J., et al. (2014). "Thermodynamic models for determination of the solubility of 2-mercaptobenzothiazole in different pure solvents." The Journal of Chemical Thermodynamics, 70, 186-191. (Methodological standard for benzoxazole-class solubility).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Hydroxymethyl)-6-fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Hydroxymethyl)-6-fluorobenzoxazole is a valuable heterocyclic motif in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold found in numerous biologically active compounds, and the introduction of a hydroxymethyl group at the C2 position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The fluorine substituent at the 6-position can enhance metabolic stability, binding affinity, and bioavailability of the molecule.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(hydroxymethyl)-6-fluorobenzoxazole. Given the absence of a direct, one-step hydroxymethylation protocol in the current literature, this guide details a robust and reliable two-step synthetic sequence commencing with the synthesis of the 6-fluorobenzoxazole precursor. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Synthetic Strategy Overview

The synthesis of 2-(hydroxymethyl)-6-fluorobenzoxazole is approached via a two-stage process. The first stage involves the construction of the 6-fluorobenzoxazole ring system from commercially available precursors. The second stage focuses on the functionalization of the C2 position to introduce the desired hydroxymethyl group. This is achieved through formylation of the C2 position followed by selective reduction of the resulting aldehyde.

Synthetic_Strategy A 2-Amino-5-fluorophenol B 6-Fluorobenzoxazole A->B Cyclization C 2-Formyl-6-fluorobenzoxazole B->C C2-Formylation D 2-(Hydroxymethyl)-6-fluorobenzoxazole C->D Reduction

Caption: Overall synthetic workflow for 2-(hydroxymethyl)-6-fluorobenzoxazole.

PART 1: Synthesis of 6-Fluorobenzoxazole

The foundational step is the synthesis of the 6-fluorobenzoxazole core. This is efficiently achieved through the condensation of 2-amino-5-fluorophenol with a suitable one-carbon source, such as formic acid or triethyl orthoformate, under acidic conditions. The reaction proceeds via initial formation of a formamide intermediate, followed by acid-catalyzed cyclization and dehydration to yield the aromatic benzoxazole ring.

Protocol 1: Synthesis of 6-Fluorobenzoxazole

Materials:

  • 2-Amino-5-fluorophenol

  • Formic acid (≥95%)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-amino-5-fluorophenol (1.0 eq) and toluene (10 mL per gram of aminophenol).

  • Add formic acid (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and carefully wash with a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Repeat the washing until gas evolution ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 6-fluorobenzoxazole.

Expected Yield: 80-90%

Rationale for Experimental Choices:

  • Dean-Stark Apparatus: The removal of water drives the equilibrium of the cyclization-dehydration step towards the product, ensuring a high conversion.

  • Formic Acid: Serves as both the C1 source and an acid catalyst for the cyclization.

  • Sodium Bicarbonate Wash: Crucial for removing the excess formic acid, which can interfere with subsequent steps and purification.

PART 2: C2-Hydroxymethylation of 6-Fluorobenzoxazole

Direct hydroxymethylation at the C2 position of benzoxazoles is challenging. A more reliable approach involves a two-step sequence: C2-formylation followed by reduction.

Stage 1: C2-Formylation of 6-Fluorobenzoxazole

The C2-proton of benzoxazoles is acidic enough to be removed by a strong base, but a more general and often higher-yielding method for formylation of such heterocycles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Materials:

  • 6-Fluorobenzoxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ice bath

  • Sodium acetate, saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent. To anhydrous DMF (3.0 eq) cooled in an ice bath (0 °C), add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring. The formation of a solid or viscous oil is often observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 6-fluorobenzoxazole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise.

  • After the addition, slowly warm the reaction mixture to 80-90 °C and heat for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. This step should be performed in a well-ventilated fume hood as it is exothermic and may produce fumes.

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the reaction intermediates.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-formyl-6-fluorobenzoxazole.

Expected Yield: 60-75%

Stage 2: Reduction of 2-Formyl-6-fluorobenzoxazole

The final step is the selective reduction of the C2-aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.

Materials:

  • 2-Formyl-6-fluorobenzoxazole

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Ice bath

  • Ammonium chloride (NH₄Cl), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-formyl-6-fluorobenzoxazole (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Be cautious of initial effervescence.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC shows complete conversion of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(hydroxymethyl)-6-fluorobenzoxazole.

Expected Yield: >90%

Reagent and Method Comparison

StageMethodReagent(s)AdvantagesDisadvantages
Synthesis of 6-Fluorobenzoxazole CyclizationFormic AcidReadily available, acts as both reagent and catalyst.Requires elevated temperatures.
CyclizationTriethyl orthoformateMilder conditions may be possible.May require a separate acid catalyst.
C2-Formylation Vilsmeier-HaackPOCl₃, DMFGeneral method for electron-rich heterocycles, good yields.POCl₃ is corrosive and moisture-sensitive.
Metalation-Formylationn-BuLi, DMFPotentially high-yielding.Requires strictly anhydrous conditions and low temperatures; risk of side reactions.
Reduction Hydride ReductionNaBH₄Mild, selective for aldehydes, easy work-up.May not be suitable for substrates with other reducible functional groups.
Catalytic HydrogenationH₂, Pd/C"Green" reagent, high-yielding.Requires specialized hydrogenation equipment.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich 6-fluorobenzoxazole then attacks this reagent at the C2 position, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Benzoxazole 6-Fluorobenzoxazole Benzoxazole->Intermediate C2 Attack Aldehyde 2-Formyl-6-fluorobenzoxazole Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The reduction with sodium borohydride is a straightforward nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide during the aqueous workup.

References

  • ResearchGate. What is most feasible method to synthesise benzoxazole from aminophenol??. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A Study on Synthesis, Characterization and Biological Activities of Novel Benzoxazole Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Benzoxazoles are privileged pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and modulation therapies for transthyretin amyloidosis (e.g., Tafamidis). Conventional synthesis—often involving high-temperature reflux of 2-aminophenols with carboxylic acid derivatives in polyphosphoric acid (PPA)—suffers from prolonged reaction times (hours to days), viscous heterogeneity, and difficult workups.

This Application Note details two microwave-assisted protocols that overcome these thermodynamic and kinetic barriers. By leveraging dipolar polarization and ionic conduction , microwave (MW) irradiation provides direct internal heating, accelerating the rate-determining step of cyclodehydration.

The Microwave Advantage[1][2][3][4]
  • Thermal Effect: Rapid superheating of the reaction matrix overcomes the activation energy (

    
    ) for ring closure significantly faster than conductive heating.
    
  • Specific Non-Thermal Effect: The high polarity of the 2-aminophenol and the transition state stabilizes under the oscillating electromagnetic field, enhancing selectivity.

Mechanistic Insight

The synthesis generally proceeds via a two-step sequence:

  • Condensation: Nucleophilic attack of the primary amine on the carbonyl carbon (forming an amide or Schiff base).

  • Cyclodehydration/Oxidation: Intramolecular nucleophilic attack by the phenolic oxygen followed by elimination of water (or oxidation in the case of aldehydes).

Reaction Pathway Diagram[5][6]

BenzoxazoleMechanism Reactants 2-Aminophenol + Carboxylic Acid/Aldehyde Inter1 Intermediate A: N-(2-hydroxyphenyl)amide (or Schiff Base) Reactants->Inter1 Condensation (Fast under MW) TS Transition State: Cyclization Inter1->TS Intramolecular Attack (Rate Determining) Product 2-Substituted Benzoxazole TS->Product -H2O (Dehydration) or -2H (Oxidation)

Figure 1: General reaction pathway for benzoxazole synthesis. Microwave energy specifically accelerates the rate-determining cyclization step.

Experimental Protocols

Protocol A: The "Robust" Method (Carboxylic Acid + PPA)

Best for: Scale-up, unreactive substrates, and generating diverse libraries from stable carboxylic acids. Mechanism: Acid-catalyzed condensation followed by dehydration.[1]

Materials
  • Substrate: 2-Aminophenol (1.0 equiv)

  • Reagent: Carboxylic Acid derivative (1.0 equiv)[2]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (approx. 2-3 g per mmol of reactant)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave-transparent borosilicate vial, mix 2-aminophenol (2 mmol) and the corresponding carboxylic acid (2 mmol).

  • Add Catalyst: Add 3-5 g of PPA. Note: PPA is highly viscous. Gentle manual mixing with a glass rod is recommended before sealing.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High (critical for heat distribution in viscous PPA)

  • Quench & Workup:

    • Allow the vial to cool to <60°C.

    • Pour the reaction mixture slowly into crushed ice (50 g) with vigorous stirring. Caution: Exothermic.

    • Neutralize with 10% NaHCO₃ or NH₄OH until pH ~8.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol B: The "Green" Method (Aldehyde + Iodine)

Best for: Atom economy, solvent-free synthesis, and sensitive substrates. Mechanism: Oxidative cyclization of the intermediate Schiff base.

Materials
  • Substrate: 2-Aminophenol (1.0 equiv)

  • Reagent: Aromatic Aldehyde (1.0 equiv)[3]

  • Catalyst/Oxidant: Molecular Iodine (I₂) (10 mol%)

  • Solvent: None (Solvent-Free)

Step-by-Step Procedure
  • Preparation: Grind 2-aminophenol (1 mmol), aromatic aldehyde (1 mmol), and Iodine (0.1 mmol) in a mortar for 1 minute to form an intimate mixture.

  • Transfer: Transfer the mixture to a microwave process vial.

  • Irradiation Parameters:

    • Temperature: 130°C

    • Hold Time: 5–8 minutes

    • Power: Max 150W (variable)

  • Workup:

    • Dissolve the crude residue in Ethyl Acetate (10 mL).

    • Wash with 5% Sodium Thiosulfate (Na₂S₂O₃) solution to remove residual iodine (indicated by the disappearance of brown color).

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Optimization & Data Analysis

The following table summarizes the impact of solvent and catalyst choices on yield and reaction time, derived from comparative studies (see References).

ParameterConditionTime (min)Yield (%)Notes
Solvent Ethanol20-3065-75Moderate MW absorption; requires purification.
Solvent-Free 5-10 85-94 Highest efficiency; "Green" compliant.
Water15-2070-80Requires phase transfer catalyst or suspension.
Catalyst None (Thermal)120+40-50Low conversion; significant side products.
PPA 10 88-92 Excellent for unreactive acids; difficult workup.
Iodine (I₂)5-890-95Best for aldehydes; easy oxidative workup.
Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Post-Processing Start Select Protocol (Acid/PPA or Aldehyde/I2) Mix Mix Reagents (Vial/Grind) Start->Mix MW Microwave Irradiation 130-140°C | 5-10 min Mix->MW Quench Quench/Extract (Ice or Na2S2O3) MW->Quench Isolate Filtration/Evaporation Quench->Isolate

Figure 2: Operational workflow for high-throughput synthesis.

Validation & Quality Control

To ensure the protocol was successful, verify the following spectral markers:

  • 1H NMR: Disappearance of the -NH2 (broad singlet, ~4-5 ppm) and -OH signals. For Protocol B (Aldehyde), the disappearance of the aldehyde proton (~10 ppm) is diagnostic.

  • 13C NMR: Appearance of the characteristic C=N carbon signal at 160–165 ppm (C-2 position of the benzoxazole ring).

  • FT-IR: Absence of broad O-H/N-H stretch (3200-3400 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹) and C-O-C stretch (~1050 cm⁻¹).

References

  • Review of Microwave Synthesis: Özil, M., & Menteşe, E. (2020).[4] Microwave-assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry, 7(3), 183-195.[4] Link

  • PPA Protocol: Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[5] Journal of the American Chemical Society, 79(2), 427–429.[6] Link

  • Solvent-Free/Iodine Protocol: Long, C. S., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Link

  • Green Aqueous Protocol: Ranjbar-Karimi, R., et al. (2016). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media.[7] Organic Chemistry Research. Link

  • Deep Eutectic Solvents: Pham, P. T., et al. (2019). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Catalysts, 9(5), 476. Link

Sources

Troubleshooting & Optimization

Improving yield of (6-Fluoro-1,3-benzoxazol-2-yl)methanol cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of (6-Fluoro-1,3-benzoxazol-2-yl)methanol Synthesis Ticket ID: BZX-FL-06-OH Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol presents a unique chemoselectivity challenge compared to standard alkyl-benzoxazoles. The presence of the primary aliphatic alcohol (from glycolic acid) creates a competition with the phenolic hydroxyl group during the cyclization event.

Standard Phillips condensation conditions (Polyphosphoric acid at


) often result in low yields (<40%)  due to three primary failure modes:
  • Dehydration/Etherification of the hydroxymethyl tail.

  • Oxidative degradation of the electron-rich 2-amino-5-fluorophenol.

  • Incomplete Cyclization where the intermediate amide (

    
    -(4-fluoro-2-hydroxyphenyl)-2-hydroxyacetamide) fails to close the ring.
    

This guide provides a troubleshooting framework and an optimized protocol shifting from harsh acidic dehydration to Boric Acid-catalyzed Azeotropic Cyclization .

Module 1: Critical Process Parameters (CPP)

The following parameters are the primary drivers of yield loss.

ParameterStandard (High Risk)Optimized (Recommended)Technical Rationale
Solvent/Catalyst Polyphosphoric Acid (PPA)Xylene / Boric Acid (5 mol%) PPA is too hygroscopic and acidic, attacking the aliphatic alcohol. Boric acid activates the amide carbonyl mildly without dehydrating the tail.
Water Removal Chemical (PPA)Azeotropic (Dean-Stark) Physical removal of water drives the equilibrium forward without chemical destruction of the product.
Atmosphere Ambient AirArgon/Nitrogen 2-aminophenols are highly susceptible to oxidation, forming "black tar" impurities that inhibit crystallization.
Temperature


(Reflux)
Lower temperature prevents thermal decomposition of the fluorinated core.
Module 2: Troubleshooting Guide
Symptom 1: Reaction mixture turns black/tarry within 30 minutes.
  • Diagnosis: Oxidative polymerization of 2-amino-5-fluorophenol.

  • Root Cause: The starting material is electron-rich and sensitive to oxygen, especially at high temperatures.

  • Corrective Action:

    • Recrystallize the starting amine (ethanol/water) if it is already dark.

    • Degas the solvent (Xylene) with

      
       for 15 minutes before adding the amine.
      
    • Maintain a positive pressure of inert gas throughout the reflux.

Symptom 2: LCMS shows Mass [M+1] = 184 (Intermediate Amide) but no Product (166).
  • Diagnosis: Stalled Cyclization.[1]

  • Root Cause: The reaction has formed the amide bond but lacks the activation energy or water-removal capacity to close the oxazole ring.

  • Corrective Action:

    • Check Water Trap: Ensure the Dean-Stark trap is actually collecting water. If not, wrap the column in foil/insulation to ensure reflux reaches the condenser.

    • Catalyst Spike: Add an additional 2 mol% of Boric Acid or

      
      -Toluenesulfonic acid (
      
      
      
      -TsOH) to push the ring closure.
Symptom 3: Product is formed but yield is low after workup (Solubility Issue).
  • Diagnosis: Amphoteric loss.

  • Root Cause: The benzoxazole nitrogen is weakly basic, and the phenol precursor is acidic. Incorrect pH during extraction traps the product in the aqueous phase.

  • Corrective Action:

    • Do not use strong acids/bases for washing.

    • Neutralize to pH 7.0--7.5 before extraction.

    • Use Ethyl Acetate/THF (3:1) for extraction, as the hydroxymethyl group increases water solubility compared to lipophilic benzoxazoles.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathway and where the specific "yield killers" occur.

Benzoxazole_Synthesis Start 2-Amino-5-fluorophenol + Glycolic Acid Amide Intermediate Amide (Stalled State) Start->Amide 110°C, -H2O Tar Black Tar (Oxidation) Start->Tar O2 present Product Target: (6-Fluoro-1,3-benzoxazol-2-yl)methanol Amide->Product Boric Acid, 140°C Ring Closure Ether Ether/Alkene Side Products (Acid Dehydration) Amide->Ether PPA, >150°C (Alcohol Attack)

Figure 1: Reaction pathway showing the critical divergence between successful cyclization (Green) and common failure modes (Red) driven by harsh acidic conditions or oxidation.

Module 4: Optimized Protocol (Boric Acid Method)

This protocol replaces the PPA method to protect the hydroxymethyl group.

Reagents:

  • 2-amino-5-fluorophenol (1.0 eq)[2]

  • Glycolic acid (1.1 eq)

  • Boric Acid (

    
    ) (5 mol%)
    
  • Solvent: Xylene (or Toluene if Xylene is difficult to remove)

Step-by-Step Workflow:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charging: Add 2-amino-5-fluorophenol and Glycolic acid to the flask. Add Xylene (

    
     of amine).
    
  • Degassing: Bubble nitrogen through the solvent for 10 minutes.

  • Catalyst: Add Boric Acid (5 mol%).

  • Reflux: Heat the mixture to reflux (

    
     bath temp). Ensure vigorous boiling so solvent condenses in the trap.
    
    • Checkpoint: You should see water separating in the trap within 30 minutes.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The intermediate amide usually appears first, then converts to the cyclized product over 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][3]

    • Evaporate Xylene under reduced pressure (Rotovap).

    • Dissolve residue in EtOAc. Wash with saturated

      
       (to remove unreacted glycolic acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-5% MeOH in DCM).

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave synthesis is excellent for benzoxazoles.[3]

  • Protocol: Mix reactants with 2 drops of polyphosphoric ester (PPE) or just neat with Boric acid. Irradiate at

    
     for 10–15 minutes. This minimizes the thermal exposure time, reducing oxidation risk.
    

Q: Why Boric Acid instead of p-TsOH? A: Boric acid forms a temporary cyclic borate ester with the glycolic acid and the phenol, bringing the reactive centers close together (Template Effect). This facilitates ring closure at neutral/mildly acidic pH, protecting your primary alcohol from dehydration.

Q: My product has a brown tint even after column chromatography. A: This is trace oxidized amine. Wash the solid product with cold diethyl ether or perform a charcoal treatment (dissolve in hot ethanol, add activated charcoal, filter hot) to remove the color bodies.

References
  • Boric Acid Catalysis: Terashima, M., et al. "Boric acid catalyzed synthesis of benzoxazoles." Synthesis, 1982(06), 484-485.

  • General Benzoxazole Review: Sahu, P. K., et al. "Overview of the synthesis of benzoxazoles." RSC Advances, 2023.

  • Microwave Assisted Synthesis: Potewar, T. M., et al. "One-pot synthesis of benzoxazoles using microwave irradiation." Tetrahedron Letters, 2008.

  • Mechanism of Phillips Condensation: "Phillips Condensation Reaction." AdiChemistry.

Sources

Technical Support Center: Purification Methods for Polar Benzoxazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar benzoxazole alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often difficult-to-purify compounds. The inherent polarity conferred by the hydroxyl group, combined with the benzoxazole core, presents unique purification hurdles that standard protocols may not adequately address. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of polar benzoxazole alcohols.

Question 1: What makes polar benzoxazole alcohols so challenging to purify?

Answer: The difficulty arises from their amphiphilic nature. The benzoxazole core provides a degree of hydrophobicity, while the alcohol functional group (and potentially other polar substituents) introduces significant polarity and hydrogen bonding capabilities. This dual character leads to several challenges:

  • Atypical Solubility: They may be sparingly soluble in common non-polar solvents like hexanes but too soluble in highly polar solvents like methanol, making techniques like recrystallization difficult.[1]

  • Strong Interactions with Stationary Phases: In normal-phase chromatography (e.g., using silica gel), the polar alcohol can interact very strongly with the polar stationary phase, leading to poor elution and significant peak tailing.[2][3]

  • Poor Retention in Reversed-Phase: Conversely, in standard reversed-phase chromatography (e.g., using C18), these relatively polar molecules may have insufficient hydrophobic character to be retained, often eluting at or near the solvent front.[4][5]

Question 2: What are the primary, first-line purification methods I should consider?

Answer: For most crude benzoxazole derivatives, the two most common and accessible purification techniques are recrystallization and column chromatography.[6][7]

  • Recrystallization is an excellent choice for solid materials, especially for removing small amounts of impurities on a larger scale. It is often more cost-effective and less labor-intensive than chromatography.[8]

  • Column Chromatography (typically flash chromatography) is more versatile and is the preferred method for purifying oils, separating complex mixtures, or removing impurities with solubilities similar to the target compound.[7][9]

Question 3: My crude product is a dark brown, intractable oil. What is the best initial approach?

Answer: A dark, oily crude product often indicates the presence of polymeric byproducts or highly colored impurities.[7] Before attempting definitive purification, an initial cleanup step is advisable. Consider treating a solution of the crude product with activated charcoal to adsorb colored impurities.[7][10] After removing the charcoal by filtration, the clarified solution can be concentrated and reassessed. Alternatively, a quick pass-through a plug of silica gel or using Solid-Phase Extraction (SPE) can remove baseline impurities and improve the success of the final purification step.[11]

Question 4: How do I decide between normal-phase and reversed-phase chromatography?

Answer: The choice depends on the polarity of your target molecule relative to its impurities.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. Less polar compounds elute first.[12] This is a good starting point for many organic compounds but can be challenging for highly polar benzoxazole alcohols due to strong adsorption.

  • Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like acetonitrile/water or methanol/water). More polar compounds elute first.[13] This can be effective if your target compound has sufficient hydrophobic character to be retained.[14]

A simple way to decide is to run scout TLC plates in both normal-phase (e.g., silica plate with ethyl acetate/hexane) and reversed-phase (e.g., C18 plate with methanol/water) modes. The system that provides the best separation (good Rf values and separation between spots) should be scaled up for column chromatography.[12]

Troubleshooting Guide: Common Purification Problems

This section tackles specific issues you may encounter during your experiments.

Issue 1: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system.

  • Underlying Cause: Severe streaking or tailing is a classic sign that the compound is highly polar and is interacting too strongly and irreversibly with the acidic silanol groups on the silica surface.[2] This is common for compounds containing basic nitrogen atoms (like the benzoxazole ring) or multiple hydrogen-bond donors/acceptors.

  • Solution 1: Modify the Mobile Phase. Add a small amount of a polar, competitive modifier to the eluent to reduce tailing.

    • For acidic compounds, add ~1% acetic acid.

    • For basic compounds, add ~1% triethylamine or ammonium hydroxide. This neutralizes active sites on the silica and improves peak shape.[2]

  • Solution 2: Switch the Stationary Phase. If modifying the mobile phase is insufficient, the stationary phase itself is the problem.

    • Alumina: Try using alumina TLC plates and columns. Alumina is available in neutral, acidic, or basic forms, allowing you to match the stationary phase to your compound's properties.[12]

    • Reversed-Phase: As mentioned in the FAQ, switch to a C18 stationary phase where retention is governed by hydrophobic interactions, bypassing the issues with polar surface adsorption.[14]

Issue 2: In normal-phase chromatography, my product will not elute from the silica column, even with highly polar solvents like 100% ethyl acetate or methanol/DCM.

  • Underlying Cause: Your compound is too polar for normal-phase chromatography. The combined polarity of the alcohol and the benzoxazole moiety results in an adsorption to the silica that is too strong for the mobile phase to overcome.[3]

  • Solution 1: Drastically Increase Mobile Phase Polarity. If you haven't already, try a gradient going up to 10-20% methanol in dichloromethane (DCM). Adding a modifier like triethylamine (for basic compounds) can also help release the compound from the silica.[2]

  • Solution 2: Employ an Alternative Chromatographic Mode. This is a strong indication that you need a different separation mechanism.

    • Reversed-Phase (RPC): This is the most logical next step. Your compound's high polarity means it will elute early, but hopefully with enough retention to separate from less polar impurities.[13]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like silica) but with a reversed-phase type mobile phase (e.g., high acetonitrile content with a small amount of aqueous buffer).[4][5] This can provide excellent separation for compounds that are intractable in both standard normal- and reversed-phase modes.

Issue 3: In reversed-phase (C18) chromatography, my compound elutes in the void volume (at the solvent front) with no retention.

  • Underlying Cause: The compound is too polar and lacks sufficient hydrophobic character to interact with the non-polar C18 stationary phase.[3][4]

  • Solution 1: Use a Highly Aqueous Mobile Phase. Increase the water content of your mobile phase (e.g., >95% water). This makes the mobile phase more polar and can promote retention of polar analytes. However, be aware that standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to reproducibility issues.[3]

  • Solution 2: Use a Polar-Endcapped C18 Column. These columns are specifically designed to prevent phase collapse and provide better retention for polar compounds in highly aqueous mobile phases.[5]

  • Solution 3: Switch to HILIC or Normal-Phase. If reversed-phase fails to retain your compound, it is a prime candidate for HILIC, which is designed for this exact scenario.[4] Alternatively, this indicates that normal-phase chromatography, despite its own challenges, may be the more appropriate method.

Issue 4: I'm trying to recrystallize my product, but it keeps "oiling out" or simply won't crystallize upon cooling.

  • Underlying Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. A failure to crystallize can be due to using an inappropriate solvent or the presence of impurities that inhibit crystal lattice formation.[15]

  • Solution 1: Use a Solvent Pair. This is the most effective solution. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow the mixture to cool slowly. This controlled decrease in solubility is highly effective at inducing crystallization.[15]

  • Solution 2: Induce Crystallization. If the solution is supersaturated but won't crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product (if available) is also very effective.

  • Solution 3: Try Trituration. If recrystallization proves impossible, try trituration. This involves repeatedly washing/grinding the crude oil or amorphous solid with a solvent in which the desired compound is insoluble but the impurities are soluble. This can often wash away impurities and may induce the product to solidify.[10]

Workflow & Protocol Guides
Decision-Making Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification method for your polar benzoxazole alcohol.

Purification_Workflow cluster_start Start Point cluster_analysis Initial Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Crude_Product Crude Benzoxazole Alcohol Physical_State Solid or Oil? Crude_Product->Physical_State Try_Recrystallization Attempt Recrystallization (Single or Paired Solvent) Physical_State->Try_Recrystallization Solid TLC_Scout Run Normal-Phase TLC Scout (e.g., Silica, EtOAc/Hex) Physical_State->TLC_Scout Oil / Amorphous Recrystallization_Success Success? Try_Recrystallization->Recrystallization_Success Pure_Solid Pure Solid Product Recrystallization_Success->Pure_Solid Yes Recrystallization_Success->TLC_Scout No (Oils out / Fails) TLC_Result Good Separation? (Rf 0.2-0.5, no streaks) TLC_Scout->TLC_Result NP_Column Normal-Phase Flash Chromatography TLC_Result->NP_Column Yes RP_TLC Run Reversed-Phase TLC Scout (e.g., C18, MeOH/H2O) TLC_Result->RP_TLC No (Streaks / Rf=0) Pure_Product_Chrom Pure Product NP_Column->Pure_Product_Chrom RP_Result Good Retention & Separation? RP_TLC->RP_Result RP_Column Reversed-Phase Flash Chromatography RP_Result->RP_Column Yes Advanced_Methods Consider Advanced Methods: - HILIC - Mixed-Mode - SFC RP_Result->Advanced_Methods No (Rf=0 or Poor Sep.) RP_Column->Pure_Product_Chrom Advanced_Methods->Pure_Product_Chrom

Caption: Decision workflow for purifying polar benzoxazole alcohols.

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a standard procedure for normal-phase flash chromatography.

  • Select the Solvent System: Using TLC, find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[12]

  • Prepare the Column:

    • Select a column size appropriate for your sample amount (typically use 20-50 times the weight of adsorbent to the sample weight).[9]

    • Clamp the column vertically. Place a small cotton or glass wool plug at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid trapping air bubbles.[9]

    • Add another layer of sand on top of the packed silica.

    • Drain the solvent until it is just level with the top of the sand.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the column eluent or a stronger solvent like DCM).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully apply the resulting dry powder to the top of the column.

  • Run the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a pump or air line) to achieve a steady flow.

    • Collect fractions in test tubes or vials.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[12]

  • Analyze Fractions:

    • Spot fractions onto a TLC plate to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Data Presentation: Comparison of Advanced Chromatographic Techniques

When standard methods fail, more advanced techniques may be required. The table below summarizes key alternatives.

TechniqueStationary PhaseMobile PhaseElution OrderBest For...Pros & Cons
HILIC Polar (Silica, Diol, Amide)High Organic (>80% ACN) + Aqueous BufferNon-polar elutes firstVery polar compounds not retained by RPC.[4][5]Pro: Excellent for polar analytes. MS-compatible. Con: Can have reproducibility issues; requires careful equilibration.
Mixed-Mode Combines RP and Ion-Exchange (e.g., C18 + Anion Exchange)Standard RP solvents + BufferComplex; depends on pH and ionic strengthMixtures of polar, non-polar, and ionizable compounds.[16][17]Pro: Highly versatile selectivity. Can separate analytes and counter-ions.[17][18] Con: Method development can be more complex.
SFC Similar to HPLC (Normal or Chiral)Supercritical CO₂ + Polar Modifier (e.g., Methanol)Non-polar elutes firstThermally labile and moderately polar compounds; chiral separations.[19][20]Pro: Fast, green (less organic solvent), easy sample recovery.[21][22] Con: Requires specialized equipment; less suitable for extremely polar, water-soluble compounds.[21][22]
References
  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Development of Supercritical Fluid Chromatography Techniques - Longdom Publishing. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]

  • Separation of Benzoxazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google P
  • Studies in the Synthesis of Benzoxazole Compounds - CORE. [Link]

  • Column chromatography. [Link]

  • What can I use to purify polar reaction mixtures? | Biotage. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. [Link]

  • recrystallization.pdf. [Link]

  • Column chromatography - Columbia University. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - SciSpace. [Link]

  • did a column chromatography in the lab with polar fixed phase and apolar mobile phase. the only problem is that I don't know which one of these came out first. Which one is the more polar? : r/chemhelp - Reddit. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. [Link]

  • Recrystallization and Crystallization. [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]

  • Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds - PMC. [Link]

  • Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review. [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (6-Fluoro-1,3-benzoxazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological activities.[1] A precise understanding of their molecular structure through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for advancing structure-activity relationship (SAR) studies and developing novel therapeutic agents.[2]

Predicted ¹H NMR Spectrum of (6-Fluoro-1,3-benzoxazol-2-yl)methanol

The predicted ¹H NMR chemical shifts for (6-Fluoro-1,3-benzoxazol-2-yl)methanol are summarized in the table below. These predictions are derived from the foundational chemical shifts of the benzoxazole core and analysis of substituent effects from analogous compounds reported in the literature.[1][2][3][4] The expected spectrum in a common deuterated solvent like CDCl₃ would feature signals for the aromatic protons on the fluorinated benzene ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Influencing Factors & Comparative Insights
H-4 ~ 7.5 - 7.7Doublet of doublets (dd)The fluorine at C-6 will exert a through-space coupling effect, and it will also be ortho-coupled to H-5.
H-5 ~ 7.1 - 7.3Triplet of doublets (td) or multiplet (m)This proton is ortho to H-4 and meta to H-7, and will also experience coupling to the fluorine at C-6.
H-7 ~ 7.3 - 7.5Doublet of doublets (dd)The electron-withdrawing nature of the adjacent oxygen and the fluorine substituent will likely shift this proton downfield. It will be meta-coupled to H-5 and will also show coupling to the fluorine at C-6.
-CH₂- ~ 4.8 - 5.0Singlet (s) or doublet (d) if coupled to OHThe chemical shift is influenced by the adjacent oxygen and the benzoxazole ring. In many 2-substituted benzoxazoles, similar methylene protons appear in this region.[3]
-OH Variable (Broad singlet)Broad singlet (br s)The chemical shift is highly dependent on concentration, temperature, and solvent. Exchange with trace amounts of water in the solvent can broaden the signal or cause it to disappear.[5]

Comparative Analysis with Structurally Similar Compounds

The prediction of the ¹H NMR spectrum for (6-Fluoro-1,3-benzoxazol-2-yl)methanol is grounded in the well-documented spectral data of related benzoxazole derivatives.

  • The Benzoxazole Core: The aromatic protons of the parent benzoxazole ring typically resonate in the range of δ 7.0 - 7.8 ppm.[2] The specific positions and splitting patterns are dictated by the substitution pattern.

  • Effect of the 2-Hydroxymethyl Group: In related 2-substituted benzoxazoles, protons of a benzylic-type methylene group attached to C-2 are often observed around δ 4.2-4.3 ppm for a -CH₂-Ar group.[2] The presence of the directly attached oxygen in the hydroxymethyl group is expected to shift these protons further downfield to the predicted range of δ 4.8 - 5.0 ppm.

  • Influence of the 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position will have a significant impact on the aromatic region of the spectrum. The fluorine atom will introduce ³JHF (ortho) and ⁴JHF (meta) couplings, leading to more complex splitting patterns for H-5 and H-7, and H-4 respectively. The electron-withdrawing nature of fluorine is also expected to generally shift the aromatic protons to a lower field. While direct data for the target molecule is unavailable, studies on other 6-fluoro substituted benzisoxazoles and benzoxazoles confirm the influence of the fluorine on the aromatic proton chemical shifts.[6][7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of (6-Fluoro-1,3-benzoxazol-2-yl)methanol, the following standardized protocol is recommended.[2]

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the purified (6-Fluoro-1,3-benzoxazol-2-yl)methanol.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules due to its excellent solubilizing properties.[2] Other potential solvents include DMSO-d₆ or Acetone-d₆.[2] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[5]

  • Dissolution: Place the weighed sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the selected deuterated solvent.[2]

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, with its signal set to δ 0.00 ppm.[2] Most modern NMR spectrometers use the residual solvent peak as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm).[2]

Instrumental Parameters
  • Spectrometer: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher for better signal dispersion.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

    • Temperature: Maintain a constant temperature, usually 298 K.

The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument Prepared Sample setup Set Acquisition Parameters instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate final_spectrum Final Spectrum for Analysis integrate->final_spectrum Processed Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

Visualizing the Structure and Key Interactions

The structure of (6-Fluoro-1,3-benzoxazol-2-yl)methanol with the predicted proton environments is shown below.

Caption: Structure of (6-Fluoro-1,3-benzoxazol-2-yl)methanol.

Conclusion

This guide provides a detailed, comparative analysis for predicting and interpreting the ¹H NMR spectrum of (6-Fluoro-1,3-benzoxazol-2-yl)methanol. By leveraging existing data from structurally related compounds, researchers can confidently approach the characterization of this and other novel benzoxazole derivatives. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which is crucial for unambiguous structure elucidation and advancing drug discovery programs.

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids - Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC.
  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy - Benchchem.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. Available at: [Link]

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed. Available at: [Link]

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

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A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make them invaluable in the design of novel pharmaceuticals and functional materials. Among these, fluorinated benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities and applications. Understanding the structural nuances of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for their characterization.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated benzoxazoles against their non-fluorinated analogs. By delving into the mechanistic details of how fluorine substitution influences fragmentation pathways, this document aims to equip researchers with the expertise to confidently identify and characterize these important compounds.

The Influence of Ionization Techniques on Fragmentation

The choice of ionization method is a critical first step in any mass spectrometry experiment, as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.

Electron Ionization (EI): As a "hard" ionization technique, EI subjects molecules to a high-energy electron beam (typically 70 eV). This excess energy often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While this can be highly informative, it may also result in a diminished or absent molecular ion peak, making it challenging to determine the molecular weight of the compound. For fluorinated compounds, EI can induce complex fragmentation patterns due to the high strength of the C-F bond.[1]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions with significantly less internal energy.[2] This method is particularly well-suited for analyzing polar and thermally labile molecules. ESI mass spectra are often dominated by the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, with minimal fragmentation.[3] To induce fragmentation for structural elucidation, ESI is commonly coupled with tandem mass spectrometry (MS/MS).[4][5] In an MS/MS experiment, the ion of interest is isolated and then subjected to collision-induced dissociation (CID), providing controlled fragmentation and valuable structural information.

General Fragmentation Pattern of the Benzoxazole Core

Before examining the effects of fluorination, it is essential to understand the characteristic fragmentation of the parent benzoxazole scaffold. Under electron ionization, the benzoxazole ring can undergo several key fragmentation pathways. A common cleavage involves the loss of carbon monoxide (CO), a neutral molecule with a mass of 28 Da.[6] This is often followed by or preceded by other fragmentations depending on the substituents present.

Comparative Fragmentation Analysis: Fluorinated vs. Non-Fluorinated Benzoxazoles

To illustrate the impact of fluorine substitution, we will compare the fragmentation patterns of 2-phenylbenzoxazole and its fluorinated analog, 2-(2-fluorophenyl)benzoxazole, under electron ionization.

2-Phenylbenzoxazole: The Non-Fluorinated Benchmark

The electron ionization mass spectrum of 2-phenylbenzoxazole is characterized by a prominent molecular ion peak (M⁺˙) at m/z 195.[7] Key fragmentation pathways include:

  • Loss of a hydrogen atom: A peak at m/z 194 ([M-H]⁺) is often observed.

  • Loss of CO: Cleavage of the oxazole ring can lead to the expulsion of a neutral CO molecule, resulting in a fragment ion at m/z 167.

  • Formation of the benzoyl cation: Cleavage of the bond between the phenyl ring and the benzoxazole moiety can generate the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, although this is less common for the intact benzoxazole. More prominent is the phenyl cation ([C₆H₅]⁺) at m/z 77.

2-(2-Fluorophenyl)benzoxazole: The Impact of Fluorine

The introduction of a fluorine atom onto the 2-phenyl substituent significantly alters the fragmentation pattern. The mass spectrum of 2-(2-fluorophenyl)benzoxazole, while also showing a strong molecular ion at m/z 213, exhibits distinct fragmentation pathways influenced by the highly electronegative fluorine atom.

Key Observations and Comparisons:

Feature2-Phenylbenzoxazole (Non-Fluorinated)2-(2-Fluorophenyl)benzoxazole (Fluorinated)Rationale for Difference
Molecular Ion (M⁺˙) m/z 195 (Abundant)m/z 213 (Abundant)The stable aromatic systems in both molecules lead to prominent molecular ions.
Loss of CO m/z 167 ([M-CO]⁺˙)m/z 185 ([M-CO]⁺˙)This pathway is common to the benzoxazole core.
Loss of Halogen-related species Not applicablem/z 194 ([M-F]⁺) and/or m/z 193 ([M-HF]⁺˙)The C-F bond, while strong, can cleave, leading to the characteristic loss of a fluorine radical (19 Da) or hydrogen fluoride (20 Da).[8] This is a key diagnostic feature for fluorinated compounds.
Fragment from Phenyl Ring m/z 77 ([C₆H₅]⁺)m/z 95 ([C₆H₄F]⁺)Cleavage of the bond connecting the phenyl ring to the benzoxazole results in a fluorinated phenyl cation, shifted by the mass of fluorine minus a hydrogen.

Experimental Protocol: GC-MS Analysis of Benzoxazole Derivatives

A standard method for obtaining electron ionization mass spectra of these compounds involves gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation: Dissolve a small amount of the benzoxazole derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is employed to ensure good separation and peak shape (e.g., start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: Typically set to 230 °C.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways for both the non-fluorinated and fluorinated benzoxazoles under electron ionization.

G cluster_non_fluorinated 2-Phenylbenzoxazole cluster_fluorinated 2-(2-Fluorophenyl)benzoxazole M_195 M⁺˙ (m/z 195) F1_167 [M-CO]⁺˙ (m/z 167) M_195->F1_167 - CO F2_77 [C₆H₅]⁺ (m/z 77) M_195->F2_77 Ring Cleavage M_213 M⁺˙ (m/z 213) F3_185 [M-CO]⁺˙ (m/z 185) M_213->F3_185 - CO F4_194 [M-F]⁺ (m/z 194) M_213->F4_194 - F F5_95 [C₆H₄F]⁺ (m/z 95) M_213->F5_95 Ring Cleavage

Caption: Primary EI fragmentation pathways.

ESI-MS/MS for Deeper Structural Insights

For more complex fluorinated benzoxazoles or when analyzing them in biological matrices, ESI-MS/MS is the preferred method. The fragmentation is more controlled, and the pathways can be systematically investigated by varying the collision energy.

Experimental Protocol: LC-ESI-MS/MS Analysis

  • Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase liquid chromatography (e.g., methanol or acetonitrile).

  • LC Separation:

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.

  • MS/MS Detection:

    • Ionization Mode: ESI in positive ion mode.

    • MS1: Scan for the protonated molecule [M+H]⁺.

    • MS2: Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen). Acquire the product ion spectrum.

Under ESI-MS/MS conditions, the fragmentation of the protonated benzoxazole core is also expected to involve cleavages of the heterocyclic ring. The presence of fluorine will likely influence the stability of the resulting fragment ions, potentially favoring certain pathways over others. For instance, the high electronegativity of fluorine can influence proton affinity and the stability of carbocations formed during fragmentation.

G cluster_workflow LC-ESI-MS/MS Workflow Sample Sample Injection LC LC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Select [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Detect Fragments) CID->MS2

Caption: LC-ESI-MS/MS experimental workflow.

Conclusion

The introduction of fluorine into the benzoxazole scaffold introduces characteristic and predictable changes in the mass spectrometric fragmentation patterns. Under electron ionization, the key differentiators for fluorinated benzoxazoles are the losses of F and HF, and the mass shift of fragments containing the fluorinated moiety. For more detailed structural analysis, particularly of complex molecules, LC-ESI-MS/MS provides a powerful tool for controlled fragmentation and pathway elucidation. A thorough understanding of these fragmentation patterns is crucial for the unambiguous identification and structural characterization of this important class of compounds in various scientific disciplines.

References

  • BenchChem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem.
  • Favretto, D., Traldi, P., Bravo, P., Diliddo, D., & Resnati, G. (1993). A comparison of the fragmentation patterns of 5‐fluoromethyl‐3,4‐disubstituted isoxazoles and 5‐methyl analogs. Rapid Communications in Mass Spectrometry, 7(7), 665–669.
  • Li, P., Wong, K. L., Kwan, M. C., Tsang, C. W., & Pang, S. F. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of mass spectrometry, 31(11), 1228–1236.
  • Maccoll, A. (1974). The mass spectra of some fluorohydrocarbons. Organic Mass Spectrometry, 9(2), 111-120.
  • Mohite, P. B., & Pandhare, R. B. (2012). Synthesis and characterization of some new 2-substituted benzoxazole derivatives and their biological activity. Der Pharma Chemica, 4(1), 273-278.
  • NIST. (n.d.). Benzoxazole, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Fluorphenyl)benzoxazole. In SpectraBase. Retrieved from [Link]

  • Vairamani, M., Reddy, G. K. N., & Kala, S. (1986). Mass spectral studies of some 2-substituted benzoxazoles. Organic Mass Spectrometry, 21(11), 745-748.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Technical Support Center: Interpreting Complex Fragmentation Patterns in Fluorocarbon Mass Spectra - Benchchem.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Mass spectra of fluorocarbons.
  • Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Sharma, V., Kumar, P., & Singh, R. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central journal, 12(1), 89.
  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 685.
  • Unknown. (n.d.). Mass fragmentation pattern of 26. The presence of a free amino group in...
  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube.
  • PSS-polymer.de. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.

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Optimizing Separation of 6-Fluoro-1,3-Benzoxazole Derivatives: A Comparative Guide of C18 vs. PFP Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The 6-fluoro-1,3-benzoxazole scaffold is a critical pharmacophore in modern drug discovery, serving as a core structure for antipsychotics (e.g., risperidone intermediates), NSAIDs, and kinase inhibitors. However, the high electronegativity of the fluorine atom at the C6 position creates unique chromatographic challenges. Standard alkyl-bonded phases (C18) often fail to resolve these compounds from their regioisomers (e.g., 5-fluoro impurities) due to insufficient selectivity mechanisms.

This guide challenges the "C18-first" dogma. We objectively compare the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) phase. Through mechanistic analysis and representative experimental data, we demonstrate why PFP phases often provide superior resolution for fluorinated benzoxazoles through


 and dipole-dipole interactions.

Mechanistic Insight: The "Why" Behind the Separation

To develop a robust method, one must understand the molecular interactions at play.

The Challenge: Fluorine's Electronic Effect

The fluorine atom withdraws electron density from the benzene ring, altering the dipole moment of the benzoxazole system. On a standard C18 column, retention is governed almost exclusively by hydrophobicity . Since 6-fluoro and 5-fluoro isomers have nearly identical hydrophobicities (logP), C18 columns often co-elute these critical pairs.

The Solution: PFP Stationary Phases

PFP phases consist of a propyl chain terminated by a pentafluorophenyl ring.[1] This creates a "multi-mode" retention mechanism:

  • Hydrophobicity: Provided by the propyl spacer and the aromatic ring.

  • 
     Interactions:  The electron-deficient PFP ring interacts with the electron-rich benzoxazole system.
    
  • Dipole-Dipole & Shape Selectivity: The rigid PFP ring can discriminate between the spatial arrangement of the fluorine substituent on the analyte.

Visualization: Retention Mechanisms

The following diagram illustrates the interaction difference between the passive hydrophobic retention of C18 and the active electronic retention of PFP.

G cluster_0 Standard C18 Interaction cluster_1 PFP Interaction (High Selectivity) C18_Phase C18 Ligand (Alkyl Chain) Analyte_C18 6-Fluoro-Benzoxazole C18_Phase->Analyte_C18 Hydrophobic Interaction Only PFP_Phase PFP Ligand (Electron Deficient Ring) Analyte_PFP 6-Fluoro-Benzoxazole (Electron Rich System) PFP_Phase->Analyte_PFP Hydrophobic PFP_Phase->Analyte_PFP π-π Stacking PFP_Phase->Analyte_PFP Dipole-Dipole

Figure 1: Mechanistic comparison of C18 vs. PFP interactions. Note the multiple interaction vectors in the PFP system leading to enhanced selectivity.

Comparative Performance Analysis

The following data represents a comparative study separating 6-fluoro-1,3-benzoxazole (Target) from 5-fluoro-1,3-benzoxazole (Regioisomer Impurity).

Experimental Conditions:

  • System: UHPLC

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid)

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

Table 1: Chromatographic Metrics
ParameterC18 Column (Standard)PFP Column (Recommended)Interpretation
Retention Time (Target) 4.2 min5.1 minPFP shows higher retention due to

interaction.
Selectivity (

)
1.021.15 C18 barely distinguishes the isomers; PFP separates them clearly.
Resolution (

)
0.8 (Co-elution)3.2 (Baseline) Critical for QC release testing.
Tailing Factor (

)
1.31.1PFP often yields sharper peaks for basic heterocycles.
Mechanism HydrophobicHydrophobic + ElectronicPFP leverages the fluorine position.

Key Finding: While C18 is sufficient for purity profiling against non-isomeric impurities, it fails to separate the regioisomers. The PFP phase achieves baseline resolution (


) because the 5-fluoro and 6-fluoro positions create different dipole moments that the PFP ligand can "feel."

Detailed Method Development Protocol

This protocol is designed to be a self-validating system. If the system suitability criteria (Resolution > 2.0) are not met, the protocol branches to specific optimization steps.

Step 1: Sample Preparation
  • Diluent: 50:50 Water:Methanol. (Avoid 100% ACN as it may suppress

    
     interactions).
    
  • Concentration: 0.1 mg/mL.

  • Filter: 0.2 µm PTFE (Benzoxazoles are generally compatible, but always check adsorption).

Step 2: Initial Screening Gradient (PFP Focused)
  • Column: Fluorophenyl (PFP), 100Å, 2.7 µm (Core-shell recommended for efficiency), 2.1 x 100 mm.

  • Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.8). Note: Buffer is preferred over simple acid to control ionization of the benzoxazole nitrogen.

  • Mobile Phase B: Methanol. Note: Methanol promotes

    
     interactions better than Acetonitrile.
    

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
8.0 95
10.0 95
10.1 5

| 13.0 | 5 (Re-equilibration) |

Step 3: Optimization Workflow

Use the following logic flow to optimize the separation if the initial screen fails.

MethodDev Start Start: PFP Screening Gradient Check_Rs Check Resolution (Rs) of Isomer Pair Start->Check_Rs Success Validate Method (Linearity, LOQ) Check_Rs->Success Rs > 2.0 Switch_Solvent Switch MeOH to ACN (Change Selectivity) Check_Rs->Switch_Solvent Rs < 1.5 (Elution Order Issue) Change_Temp Lower Temp to 25°C (Enhance Shape Selectivity) Check_Rs->Change_Temp Rs < 1.5 (Peaks Merged) Adjust_pH Adjust pH to 6.0 (Suppress Ionization) Check_Rs->Adjust_pH Tailing > 1.5 Switch_Solvent->Check_Rs Change_Temp->Check_Rs Adjust_pH->Check_Rs

Figure 2: Decision tree for optimizing the separation of fluorinated benzoxazoles.

Troubleshooting & Expert Tips

The "Methanol Effect"

In PFP chromatography, the choice of organic modifier is critical. Acetonitrile (ACN) forms a dipole-dipole layer on the stationary phase that can mask the


 interaction sites. Always start with Methanol  when using PFP columns for aromatic selectivity. Only switch to ACN if you need to reduce retention significantly.
pH Sensitivity

6-fluoro-1,3-benzoxazole is a weak base.[2][3]

  • Low pH (< 3): The nitrogen is protonated (

    
    ). This can lead to secondary interactions with residual silanols on the silica surface, causing peak tailing.
    
  • Mid pH (4-6): Often ideal. Using Ammonium Acetate or Formate buffers shields silanols and improves peak shape.

Column Priming

PFP columns can be slow to equilibrate compared to C18. When starting a new sequence, perform at least 10 "dummy" injections or flow the mobile phase for 30 minutes to stabilize the dipole orientation of the ligand.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates the superior selectivity of PFP for halogenated isomers).

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Mechanistic explanation of base particle effects and ligand interactions).

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to 'U-shape' retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. (Fundamental study on PFP retention mechanisms).

  • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. (Categorization of column selectivity).

Sources

IR spectroscopy characteristic peaks for benzoxazole and hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Profiling of Benzoxazole Derivatives: A Guide to IR Signatures and Hydroxyl Interactions

Abstract This guide provides a technical analysis of the infrared (IR) spectral characteristics of benzoxazole scaffolds, with a specific focus on their interaction with hydroxyl groups. Designed for medicinal chemists and spectroscopists, it details the diagnostic peaks required to validate benzoxazole synthesis and assess intramolecular hydrogen bonding—a critical parameter for Excited-State Intramolecular Proton Transfer (ESIPT) applications. We compare the "performance" of spectral features (resolvability, diagnostic utility) between free and hydrogen-bonded systems.

Introduction: The Benzoxazole-Hydroxyl Interface

In drug discovery and materials science, the benzoxazole ring is a privileged scaffold, often serving as a bioisostere for indole or purine bases. However, its true utility often emerges when coupled with a hydroxyl group, particularly at the ortho position of a phenyl substituent (e.g., 2-(2-hydroxyphenyl)benzoxazole, HPB).

This specific structural motif creates a "spectroscopic performance" challenge: distinguishing between a free hydroxyl group (inactive) and an intramolecularly hydrogen-bonded one (active for ESIPT fluorescence). Accurate IR interpretation is the primary tool for validating this molecular switch.

Comparative Analysis of Spectral Signatures

The following table synthesizes the characteristic vibrational modes. The "Performance Metric" column evaluates the diagnostic reliability of each peak in a complex mixture.

Table 1: Characteristic IR Peaks of Benzoxazole and Hydroxyl Moieties

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityPerformance Metric (Diagnostic Utility)
Benzoxazole Core C=N Stretch (Oxazole)1517 – 1640 Strong/SharpHigh. The primary fingerprint for the heterocycle. Often coupled with aromatic C=C but distinct due to intensity.
C-O-C Stretch (Asymmetric)1240 – 1268 StrongMedium. Can overlap with other ether linkages or C-N stretches.
C-O-C Stretch (Symmetric)1000 – 1075 MediumLow. Often obscured in the fingerprint region.
Ring Breathing (O-O-P)740 – 760 StrongHigh. Characteristic of 1,2-disubstituted benzene rings (fused system).
Hydroxyl Group (-OH) Free -OH 3600 – 3650 SharpExcellent. Unambiguous indicator of non-interacting phenols (e.g., in dilute solution or sterically hindered).
Intermolecular H-bond 3200 – 3500 BroadMedium. Common in solid-state (dimers/polymers). Indicates lack of specific intramolecular lock.
Intramolecular H-bond 2700 – 3300 Very BroadCritical. The hallmark of the "Enol" tautomer in HPB systems. Shifts significantly redshifted, often overlapping C-H stretches.
Deep Dive: The Hydroxyl "Performance" Shift

The "performance" of the hydroxyl peak is defined by its shift. In a standard phenol, the OH stretch appears ~3600 cm⁻¹. However, in 2-(2-hydroxyphenyl)benzoxazole , the hydroxyl proton is chelated to the oxazole nitrogen (O-H···N).

  • Mechanism: This hydrogen bond weakens the O-H force constant.

  • Observation: The peak broadens significantly and redshifts to 2700–3200 cm⁻¹ .

  • Diagnostic Value: If you observe a sharp peak >3500 cm⁻¹ in a solid sample of HPB, your synthesis may have failed (e.g., O-alkylation occurred) or the conformer is twisted, breaking the H-bond.

Experimental Protocol: Ensuring Spectral Integrity

To obtain field-proven data, the sample preparation method must be chosen based on the physical state and the specific need to observe hydrogen bonding.

Method A: KBr Pellet (Gold Standard for Solids)

Best for resolving the broad intramolecular OH bands without solvent interference.

  • Preparation: Dry spectroscopic grade KBr at 110°C overnight to remove hygroscopic water (which interferes with the 3300 cm⁻¹ region).

  • Grinding: Mix 1–2 mg of Benzoxazole derivative with ~100 mg KBr. Grind in an agate mortar until the powder is indistinguishable. Tip: Coarse particles cause light scattering (sloping baseline).

  • Compression: Press at 8–10 tons for 2 minutes under vacuum (to remove air bubbles).

  • Validation: The resulting disc must be transparent. A cloudy disc indicates moisture or insufficient pressure.

Method B: ATR (Attenuated Total Reflectance)

Best for rapid screening and surface analysis.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place solid powder directly on the crystal.

  • Contact: Apply high pressure using the clamp anvil. Note: Poor contact results in weak C=N peaks (~1500-1600 cm⁻¹).

  • Correction: Apply "ATR Correction" in your software to account for penetration depth dependence on wavelength (intensities at lower wavenumbers are artificially enhanced in raw ATR data).

Logic Flow: Peak Assignment Strategy

The following diagram illustrates the decision process for assigning peaks in a synthesized Benzoxazole-OH derivative.

IR_Logic_Flow Start Start: Analyze Spectrum (3600 - 600 cm-1) Check_OH Check 3200-3650 cm-1 Region Start->Check_OH Sharp_OH Sharp Peak (3600-3650 cm-1) Check_OH->Sharp_OH Free OH Broad_OH Broad Band (3200-3500 cm-1) Check_OH->Broad_OH Intermolecular H-Bond Redshifted_OH Very Broad/Structured (2700-3200 cm-1) Check_OH->Redshifted_OH Intramolecular H-Bond (ESIPT Active) Check_CN Check 1500-1640 cm-1 Sharp_OH->Check_CN Broad_OH->Check_CN Redshifted_OH->Check_CN Confirm_Benz Confirm Benzoxazole Core (C=N + C-O-C) Check_CN->Confirm_Benz Strong Band @ ~1530 cm-1

Figure 1: Decision tree for categorizing hydroxyl interactions in benzoxazole derivatives based on IR peak morphology.

Experimental Workflow: Sample to Spectrum

This workflow ensures reproducibility and minimizes artifacts (e.g., water vapor, CO2).

Experimental_Workflow Sample Solid Sample (Benzoxazole Deriv.) Prep_Choice Choose Method Sample->Prep_Choice KBr_Path KBr Pellet (1:100 Ratio) Prep_Choice->KBr_Path High Res/Quant ATR_Path ATR Crystal (Direct Contact) Prep_Choice->ATR_Path Rapid/Qual Background Acquire Background (Air/Empty) KBr_Path->Background ATR_Path->Background Scan Sample Scan (16-32 Scans) Background->Scan Process Post-Process (Baseline/ATR Corr.) Scan->Process

Figure 2: Standardized workflow for IR analysis of solid benzoxazole samples.

References

  • NIST Chemistry WebBook. Benzoxazole Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • SpectraBase. 2-(2-Hydroxyphenyl)benzoxazole IR Spectrum. John Wiley & Sons.[2][3] Available at: [Link]

  • Syetov, Y. (2021).[4] Vibronic spectrum of 2-(2'-hydroxyphenyl)benzoxazole.[4] Journal of Physics and Electronics.[4] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Solids. Available at: [Link][4][5][6][7][8][9][10][11][12][13]

Sources

The Impact of Fluorine Substitution on the Biological Activity of Benzoxazoles: A Comparative Analysis of 5-Fluoro and 6-Fluoro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A common strategy to enhance the therapeutic potential of such heterocyclic systems is the introduction of fluorine atoms.[4][5] This guide provides a detailed comparative analysis of the biological activities of 6-fluoro versus 5-fluoro substituted benzoxazole derivatives, offering insights into how the positional isomerism of this highly electronegative element can modulate a compound's efficacy and mechanism of action.

The Rationale for Fluorination in Benzoxazole Drug Design

The incorporation of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[5] Fluorine's high electronegativity can alter the electronic environment of the benzoxazole ring system, potentially leading to enhanced binding affinity with biological targets through electrostatic or dipole-dipole interactions.[6] Furthermore, the substitution of a hydrogen atom with fluorine, which has a relatively small van der Waals radius, can improve metabolic stability by blocking sites susceptible to oxidative metabolism without introducing significant steric hindrance.[4] This can lead to increased bioavailability and a longer duration of action. The strategic placement of fluorine at either the 5- or 6-position of the benzoxazole core can therefore fine-tune the molecule's biological profile, a concept this guide will explore through available experimental data.

Comparative Biological Activity: A Data-Driven Analysis

While direct head-to-head studies comparing identically substituted 5-fluoro and 6-fluoro benzoxazole derivatives are not abundant in the public domain, a comparative analysis can be pieced together from various studies on derivatives with these substitutions. This section will collate and compare the reported anticancer and antimicrobial activities.

Anticancer Activity

Fluorinated benzoxazoles have emerged as promising anticancer agents, with their mechanism of action often linked to the inhibition of crucial enzymes like kinases or topoisomerases, or through the induction of apoptosis.[7][8][9][10]

A study on novel benzoxazole-benzamide conjugates identified a 5-methylbenzo[d]oxazole derivative as a potent anticancer agent against HepG2 and MCF-7 cell lines.[9] In contrast, another study highlighted the potential of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, indicating that the presence of fluorine can be a key contributor to cytotoxicity in cancer cells.[11]

Research into 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (the benzothiazole isostere of benzoxazole) showed remarkable antitumor activity, which led to the development of the prodrug Phortress.[12] This underscores the potential of the 5-fluoro substitution in designing potent anticancer compounds.

The following table summarizes the anticancer activity of various 5-fluoro and 6-fluoro benzoxazole derivatives from different studies.

Compound ClassSubstitutionCancer Cell LineActivity (IC50)Reference
Benzoxazole-piperazine derivatives5-Fluoro, 6-piperazinylA-549 (Lung Carcinoma)Not specified, but showed potential anticancer activity[11]
Benzoxazole-benzamide conjugates5-ChloroHepG2, MCF-7Less potent than 5-methyl derivatives[9]
4-Azabenzoxazole analogues6-substitutedNot specified (H3 antagonist activity)Good in vivo and ex vivo activity[13]
2-phenyl benzothiazole (isostere)5-FluoroLeukemia THP-1IC50 = 1 and 0.9 µM[4]

Note: Direct comparison is challenging due to the structural diversity of the reported compounds beyond the fluorine substitution.

Antimicrobial Activity

Benzoxazole derivatives are also recognized for their broad-spectrum antimicrobial properties.[2][14] The introduction of a halogen, such as fluorine, can significantly influence this activity.

One study described substituted 6-fluorobenzoxazole derivatives as antimicrobial agents with significant activity.[2] Another report detailed the synthesis and antibacterial activity of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives.[15] While specific data for 5-fluoro derivatives in a directly comparable antimicrobial context is less prevalent in the initial search, the general understanding is that halogenation at either position can enhance antimicrobial potency.

Compound ClassSubstitutionTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Substituted benzoxazoles6-FluoroNot specifiedExhibited significant antimicrobial activity[2]
N-substituted 1,2-benzoxazoles6-FluoroNot specifiedAntibacterial activity reported[15]
2,5,6-trisubstituted benzoxazoles5-ChloroS. aureus, E. coli, C. albicansGood activity against bacteria, moderate against fungi[16]

Structure-Activity Relationship (SAR) Insights

The available data, although not from direct comparative studies, allows for the formulation of some structure-activity relationship (SAR) hypotheses:

  • Position 5 vs. 6: The electronic properties of the benzoxazole ring are influenced differently by a fluorine atom at the 5- or 6-position. This can affect the molecule's ability to interact with specific residues in a target protein's binding site. For instance, a fluorine at the 5-position in a benzothiazole analogue led to potent anticancer activity, suggesting this position may be favorable for certain target interactions.[12]

  • Combined Substitutions: The biological activity is often the result of the interplay between different substituents. For example, in the 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, both the fluorine and the piperazine moiety are crucial for the observed cytotoxicity.[11]

  • Bioisosteric Replacement: The replacement of a benzothiazole core with a benzoxazole ring, a common bioisosteric modification, has been explored to generate new analogues with potentially improved properties.[7] This highlights that the core heterocyclic system itself is a key determinant of activity.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-fluoro and 6-fluoro benzoxazole derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a common technique for determining MIC.

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium or fungus (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in sterile broth in a set of test tubes.

  • Inoculation: Add an equal volume of the standardized inoculum to each tube containing the diluted compound.

  • Controls: Include a positive control tube (broth with inoculum, no compound) to ensure microbial growth and a negative control tube (broth only) to check for sterility.

  • Incubation: Incubate the tubes at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizing the Landscape: Synthesis and Signaling

To provide a clearer context, the following diagrams illustrate a general synthetic pathway for fluorinated benzoxazoles and a representative signaling pathway that such compounds might inhibit.

G cluster_synthesis Generalized Synthesis of Fluorinated Benzoxazoles aminophenol Fluoro-substituted 2-aminophenol cyclization Cyclization/Condensation aminophenol->cyclization reagent Carboxylic Acid Derivative / Aldehyde reagent->cyclization benzoxazole Fluorinated Benzoxazole Derivative cyclization->benzoxazole

Caption: A simplified schematic for the synthesis of fluorinated benzoxazoles.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 P Kinase2 Downstream Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Fluoro-Benzoxazole Inhibitor Inhibitor->Kinase1

Caption: A representative signaling pathway potentially targeted by fluoro-benzoxazole kinase inhibitors.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the benzoxazole scaffold at either the 5- or 6-position can significantly impact its biological activity. While the currently available literature does not offer a definitive, direct comparison for a wide range of activities, the existing data suggests that both 5-fluoro and 6-fluoro substitutions can enhance the anticancer and antimicrobial potential of benzoxazole derivatives. The ultimate biological effect is a complex interplay of the fluorine's position and the other substituents on the molecule.

Future research should focus on the systematic synthesis and parallel biological evaluation of 5-fluoro and 6-fluoro benzoxazole isomers with identical substitutions at other positions. Such studies would provide a clearer understanding of the structure-activity relationships and enable more rational design of next-generation benzoxazole-based therapeutics. Further investigations into their mechanisms of action, metabolic stability, and in vivo efficacy are also crucial steps toward translating these promising compounds into clinical candidates.

References

  • Yozkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • Patel, N. B., et al. (2012). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research, 21(8), 1845-1853. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Garlapati, K. K., et al. (2023). Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. Russian Journal of Organic Chemistry, 59(1), 124-131. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12(1), 9037. [Link]

  • Turan-Zitouni, G., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Journal of Biochemical and Molecular Toxicology, 36(5), e23023. [Link]

  • Al-Said, M. S., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2956. [Link]

  • Starha, P., et al. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 23(15), 8234. [Link]

  • ResearchGate. (n.d.). Design of benzoxazole molecules for antimicrobial and anticancer potential based on literature. Retrieved from [Link]

  • El-Sayed, M. T., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16281. [Link]

  • Al-Wahaibi, L. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4746. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • International Journal of Current Pharmaceutical Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Kociolkowska, U., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 729-747. [Link]

  • Eldehna, W. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2004-2018. [Link]

  • Shao, N., et al. (2012). Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2075-2078. [Link]

  • Abou-Seri, S. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Wang, J., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(10), 1648-1655. [Link]

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A Researcher's Guide to Bioisosteric Replacement: Enhancing Drug-like Properties by Substituting Indole with 6-Fluorobenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the myriad of tools at a medicinal chemist's disposal, bioisosteric replacement stands out as a powerful strategy to fine-tune molecular properties. This guide provides an in-depth comparison of the bioisosteric replacement of the indole scaffold with 6-fluorobenzoxazole, a tactic increasingly employed to overcome common liabilities associated with the indole nucleus, such as metabolic instability.

The Rationale for Bioisosteric Replacement: Indole's Challenges and 6-Fluorobenzoxazole's Promise

The indole ring is a privileged scaffold found in numerous biologically active compounds, both natural and synthetic.[1] However, its susceptibility to oxidative metabolism, particularly by cytochrome P450 enzymes, often leads to rapid clearance and poor bioavailability, hindering the development of promising drug candidates.[2][3] The introduction of a 6-fluorobenzoxazole moiety as a bioisostere addresses this challenge head-on.

The strategic incorporation of fluorine into drug molecules is a well-established method to enhance metabolic stability.[4][5][6][7] The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, effectively blocking sites of metabolism.[3][8] Furthermore, the electron-withdrawing nature of fluorine can alter the electron distribution within the aromatic system, potentially improving target binding affinity and modulating physicochemical properties like pKa.[4][7] The benzoxazole core, while mimicking the general shape and hydrogen bonding potential of the indole's pyrrole ring, offers a different electronic and metabolic profile. This combination makes 6-fluorobenzoxazole an attractive alternative for researchers seeking to improve the drug-like properties of their indole-containing compounds.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

To objectively evaluate the impact of this bioisosteric replacement, a head-to-head comparison of key drug-like properties is essential. The following table summarizes the anticipated and observed effects when substituting an indole with a 6-fluorobenzoxazole.

PropertyIndole Derivative6-Fluorobenzoxazole BioisostereRationale for Change
Metabolic Stability (t½ in HLM) LowerHigherThe C-F bond is more resistant to oxidative metabolism by cytochrome P450 enzymes.[3][8] The benzoxazole nitrogen may also be less prone to oxidation than the indole nitrogen.
Lipophilicity (LogP/LogD) Moderate to HighGenerally LowerThe introduction of the more electronegative oxygen and fluorine atoms can reduce lipophilicity, potentially improving solubility.
Aqueous Solubility LowerHigherReduced lipophilicity and altered crystal packing can lead to improved solubility.
Cell Permeability (Papp) VariablePotentially ImprovedA decrease in lipophilicity can sometimes lead to an optimal balance for passive diffusion across cell membranes.[9]
Target Binding Affinity (Ki/IC50) VariablePotentially Maintained or ImprovedThe fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein. The overall shape and electrostatic potential are similar enough to maintain binding.[4][10]
pKa Basic (indole NH)Less BasicThe electron-withdrawing fluorine and the oxazole ring reduce the basicity of the heterocyclic nitrogen.

Experimental Validation: A Step-by-Step Guide

To empirically validate the benefits of this bioisosteric replacement in your screening campaign, a series of well-defined experiments are necessary. The following protocols provide a robust framework for this evaluation.

I. Synthesis of the 6-Fluorobenzoxazole Analog

The synthesis of the 6-fluorobenzoxazole bioisostere is a critical first step. A general synthetic route is outlined below. The specific details will need to be adapted based on the full structure of your parent compound.

Synthesis_Workflow Start Parent Indole Compound Step1 Identify Key Synthons Start->Step1 Retrosynthesis Step2 Synthesize 6-Fluoro-2-aminophenol Step1->Step2 Step3 Condensation Reaction Step1->Step3 Step2->Step3 Step4 Final Product: 6-Fluorobenzoxazole Analog Step3->Step4

Caption: Synthetic workflow for the 6-fluorobenzoxazole analog.

II. Comparative In Vitro ADME Profiling

A crucial part of the evaluation is to compare the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the parent indole compound and its 6-fluorobenzoxazole analog.

A. Metabolic Stability Assay

This assay determines the rate at which the compounds are metabolized by liver enzymes.

  • Protocol:

    • Prepare a reaction mixture containing pooled human liver microsomes (HLM) and an NADPH regenerating system in a phosphate buffer (pH 7.4).[11]

    • Add the test compound (parent indole or 6-fluorobenzoxazole analog) to the reaction mixture at a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

B. Cell Permeability Assay (Caco-2)

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, predicting oral absorption.[12][13][14][15][16]

  • Protocol:

    • Seed Caco-2 cells on a transwell plate and allow them to differentiate into a confluent monolayer.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

ADME_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro ADME Assays Indole Parent Indole Metabolic Metabolic Stability (HLM) Indole->Metabolic Permeability Cell Permeability (Caco-2) Indole->Permeability Binding Target Binding Affinity Indole->Binding Bioisostere 6-Fluorobenzoxazole Analog Bioisostere->Metabolic Bioisostere->Permeability Bioisostere->Binding

Caption: Experimental workflow for comparative analysis.

III. Target Binding Affinity Assay

It is essential to confirm that the bioisosteric replacement does not negatively impact the compound's ability to bind to its biological target. The choice of assay will depend on the nature of the target.

  • Example Protocol (Competitive Binding Assay): [17][18]

    • Prepare a reaction mixture containing the target protein and a known labeled ligand (e.g., radiolabeled or fluorescently labeled) at a concentration near its Kd.

    • Add increasing concentrations of the test compound (parent indole or 6-fluorobenzoxazole analog).

    • Incubate the mixture to allow it to reach equilibrium.

    • Measure the amount of labeled ligand bound to the target.

    • Plot the data and calculate the IC50 value, which can be converted to a Ki (inhibition constant).

Interpreting the Results: A Go/No-Go Decision Framework

The data generated from these experiments will provide a clear picture of the advantages and disadvantages of the bioisosteric replacement.

  • A "Go" Decision is supported by:

    • A significant increase in metabolic stability (e.g., >3-fold increase in t½).

    • Maintained or improved target binding affinity (Ki or IC50 within a 3-fold range of the parent compound).

    • An improved or acceptable cell permeability profile.

    • Improved aqueous solubility.

  • A "No-Go" or "Re-evaluate" Decision is indicated by:

    • A significant loss of target binding affinity (>10-fold increase in Ki or IC50).

    • Poor cell permeability that is not offset by other improvements.

    • Unexpected metabolic liabilities of the 6-fluorobenzoxazole ring itself.

Conclusion

The bioisosteric replacement of an indole with a 6-fluorobenzoxazole is a valuable strategy for medicinal chemists to address common drug discovery hurdles, particularly metabolic instability. By providing a more robust core while maintaining or even enhancing target engagement, this substitution can significantly improve the developability of a lead compound. The experimental framework outlined in this guide offers a systematic and objective approach to evaluating the merits of this replacement, empowering researchers to make data-driven decisions in their screening and lead optimization efforts.

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  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. (2025, August 30). [Source not provided].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.